

Physical and chemical properties of Conduritol A

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Compound of Interest

Compound Name: Conduritol A

Cat. No.: B013529

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An In-Depth Technical Guide to the Physical and Chemical Properties of **Conduritol A**

Introduction

Conduritol A is a naturally occurring cyclitol, a class of carbocyclic polyols, first isolated in 1908 by K. Kübler from the bark of the vine *Marsdenia condurango*.^[1] As an isomer of cyclohex-5-ene-1,2,3,4-tetrol, **Conduritol A** has garnered significant interest within the scientific community, particularly for its biological activities.^[2] It is found in various plants, including *Gymnema sylvestre*, and is recognized for its role as a hypoglycemic agent and a glycosidase inhibitor.^{[3][4]} This technical guide provides a comprehensive overview of the physical and chemical properties of **Conduritol A**, its synthesis and isolation, and its mechanism of action, tailored for researchers, scientists, and professionals in drug development.

Physical Properties

Conduritol A is a white, crystalline solid.^[3] Its physical properties are summarized in the table below. While a specific boiling point for **Conduritol A** is not readily available in the literature, its isomers, Conduritol B and D, have a reported boiling point of 281.9 °C at 760 mmHg, suggesting a similar value for **Conduritol A**.^{[2][5]}

Property	Value	Source(s)
Appearance	Needle-like crystals	[3]
Molecular Formula	C ₆ H ₁₀ O ₄	[1][6]
Molecular Weight	146.14 g/mol	[6]
Melting Point	140 - 147 °C	[3][6]
Boiling Point	~281.9 °C (Predicted, based on isomers)	[2][5]
Optical Rotation [α] ²⁰ D	0.00 (c=1, H ₂ O)	[3]
Solubility	Soluble in Water, DMSO, Methanol, Ethanol, Pyridine.	[7][8][9]
Topological Polar Surface Area	80.9 Å ²	-
XLogP3	-2.1	-

Chemical and Spectroscopic Properties

Conduritol A is a meso compound, meaning it is achiral despite having stereocenters, which is consistent with its optical rotation of zero.[3] Its structure has been confirmed through various spectroscopic methods and total synthesis.

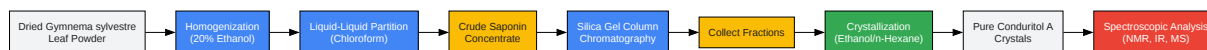
Property	Value	Source(s)
IUPAC Name	(1R,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol	-
CAS Number	526-87-4	[6]
¹ H-NMR	(CDCl ₃) δ: 5.80 (s, 2H, H-5,6), 4.22 (d, J=4.5, 2H), 3.85 (d, J=4.5, 2H)	[3]
¹³ C-NMR	Predicted (D ₂ O, 75 MHz) δ: 129.57, 73.19, 71.12 ppm	[5]
Infrared (IR)	ν _{max} (KBr) cm ⁻¹ : 3038 (C-H stretch, alkene), 1635 (C=C stretch)	[3]
Mass Spectrometry (MS)	Exact Mass: 146.05790880 Da. GC-MS of TMS derivative m/z: 434, 332, 230, 202	[3]

Experimental Protocols

Synthesis and Isolation

Stereoselective Synthesis from D-Galactose: A general stereoselective synthesis for **Conduritol A** has been reported starting from D-galactose.[8] The key steps involve the transformation of D-galactose into a key cyclohexenone intermediate, which is then manipulated through a series of straightforward synthetic steps to yield **Conduritol A**. This approach provides a reliable method for obtaining the compound for research purposes where isolation from natural sources is not feasible.

Isolation from Natural Sources: **Conduritol A** can be isolated from the leaves of *Gymnema sylvestre*. A general workflow for the isolation and characterization is outlined below. The process typically involves extraction with a hydroalcoholic solvent, followed by partitioning and chromatographic purification.



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Fig 1. General workflow for the isolation and characterization of **Conduritol A**.

α -Glucosidase Inhibition Assay Protocol

This protocol is adapted from standard colorimetric assays used to screen for α -glucosidase inhibitors.

- Reagent Preparation:
 - Enzyme Solution: Prepare a solution of α -glucosidase from *Saccharomyces cerevisiae* (e.g., 0.01 U/mL) in 50 mM potassium phosphate buffer (KPB), pH 7.0.
 - Substrate Solution: Prepare a 1.25 mM solution of p-nitrophenyl- α -D-glucopyranoside (pNPG) in 50 mM KPB, pH 7.0.
 - Test Compound: Prepare stock solutions of **Conduritol A** in a suitable solvent (e.g., DMSO or water) and create serial dilutions. Acarbose is typically used as a positive control.
 - Stop Solution: Prepare a 0.1 M solution of sodium carbonate (Na_2CO_3).
- Assay Procedure (96-well plate format):
 - Add 20 μL of the test compound dilution (or control) to each well.
 - Add 20 μL of the α -glucosidase enzyme solution to each well.
 - Incubate the plate at 37°C for 5-10 minutes.
 - Initiate the reaction by adding 20 μL of the pNPG substrate solution to each well.
 - Incubate the plate at 37°C for 20-30 minutes.

- Terminate the reaction by adding 50-100 μ L of the stop solution.
- Data Analysis:
 - Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
 - Calculate the percentage of inhibition using the formula: $\% \text{ Inhibition} = [(Abs_{\text{control}} - Abs_{\text{sample}}) / Abs_{\text{control}}] * 100$
 - Determine the IC_{50} value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Aldose Reductase Inhibition Assay Protocol

This protocol describes a general method for screening aldose reductase inhibitors by monitoring NADPH oxidation.

- Reagent Preparation:
 - Assay Buffer: Prepare a 0.25 M sodium phosphate buffer, pH 6.8, containing 0.38 M ammonium sulfate and 0.5 mM EDTA.
 - Enzyme Solution: Prepare a solution of purified or recombinant aldose reductase in assay buffer.
 - Cofactor Solution: Prepare a 0.2 mM solution of NADPH in the assay buffer.
 - Substrate Solution: Prepare a 4.7 mM solution of the substrate (e.g., D,L-glyceraldehyde) in the assay buffer.
 - Test Compound: Prepare stock solutions of **Conduritol A** in a suitable solvent. Epalrestat can be used as a positive control.
- Assay Procedure (UV-transparent 96-well plate format):
 - To each well, add the assay buffer, 10 μ L of the test compound dilution (or control), the enzyme solution, and the substrate solution.

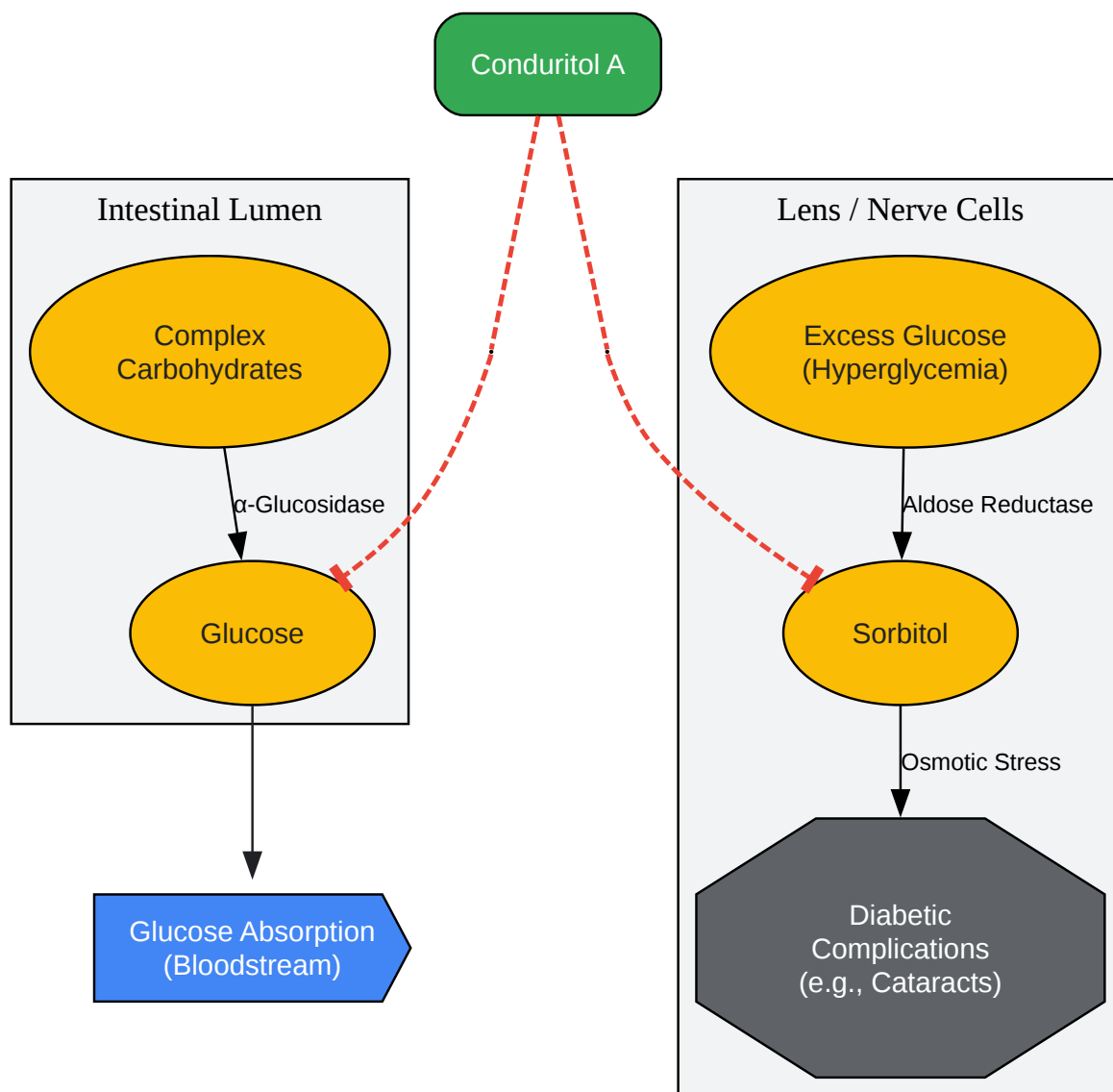
- Initiate the reaction by adding the NADPH solution. The final volume should be ~200 μ L.
- Data Analysis:
 - Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 60-90 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.
 - Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic plot.
 - Determine the percentage of inhibition relative to the uninhibited control.
 - Calculate the IC₅₀ value from a dose-response curve.

Biological Activity and Mechanism of Action

Conduritol A is primarily known for its hypoglycemic effects, which are attributed to its ability to inhibit key enzymes involved in carbohydrate metabolism and the polyol pathway.[\[3\]](#)

- **α -Glucosidase Inhibition:** As a glycosidase hydrolase inhibitor, **Conduritol A** can block the activity of intestinal α -glucosidase. This enzyme is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting this enzyme, **Conduritol A** slows carbohydrate digestion, leading to a reduced rate of glucose absorption and a blunted postprandial blood glucose spike.[\[3\]](#)
- **Aldose Reductase Inhibition:** In hyperglycemic conditions, excess glucose is shunted into the polyol pathway, where aldose reductase converts it to sorbitol. The accumulation of sorbitol creates osmotic stress and is a major contributing factor to diabetic complications such as cataracts, neuropathy, and retinopathy. **Conduritol A** has been shown to inhibit lens aldose reductase, thereby preventing the accumulation of sorbitol and potentially mitigating the onset of these complications.

The dual mechanism of action of **Conduritol A** is depicted in the diagram below.



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